Hydrogen-Bond Donor Count: A Key Differentiator from Symmetrical BTMO
The target compound possesses three hydrogen-bond donor (HBD) atoms (one hydroxyl O–H and two amide N–H), whereas the structurally related catalytic ligand BTMO has only two HBD atoms (two amide N–H) [1]. This additional HBD can enhance binding affinity to protein targets or alter coordination geometry in metal complexes. In the context of kinase inhibition, oxalamide derivatives with hydroxyl groups have been shown to form additional hydrogen bonds in the ATP-binding pocket, as supported by molecular docking studies in the oxalamide kinase inhibitor patent [2].
| Evidence Dimension | Hydrogen-bond donor count |
|---|---|
| Target Compound Data | 3 HBD (1 × OH, 2 × NH) |
| Comparator Or Baseline | BTMO (N1,N2-bis(thiophen-2-ylmethyl)oxalamide): 2 HBD (2 × NH) |
| Quantified Difference | +1 hydrogen-bond donor (50% increase) |
| Conditions | Structural analysis based on chemical structure; HBD count determined by standard Lipinski rule definition (OH and NH groups). |
Why This Matters
An additional hydrogen-bond donor can improve target selectivity, increase aqueous solubility, and enable coordination modes not available to BTMO, directly influencing procurement decisions when a hydroxyl-functionalized scaffold is required.
- [1] Ma D, et al. CuI/Oxalamide-Catalyzed Coupling Reaction of (Hetero)aryl Halides with Sodium Nitrite. J. Am. Chem. Soc. 2012; 134(22): 9169–9174. (BTMO structure and lack of hydroxyl). View Source
- [2] Borzilleri RM, Schroeder GM, Cornelius LAM. Oxalamide derivatives as kinase inhibitors. US Patent Application US20060241104, 2006. View Source
